2-(((3,5-Dichlorophenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione
Description
This compound belongs to the cyclohexane-1,3-dione family, characterized by a six-membered ring with two ketone groups at positions 1 and 3. The structure features a (3,5-dichlorophenyl)amino methylene substituent at position 2 and a 2-methylpropyl (isobutyl) group at position 4. The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the isobutyl chain may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxy-5-(2-methylpropyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-10(2)3-11-4-16(21)15(17(22)5-11)9-20-14-7-12(18)6-13(19)8-14/h6-11,21H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZXLQUCCYOTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3,5-Dichlorophenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione has garnered attention in recent years for its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈Cl₂N₄O₂
- Molecular Weight : 348.23 g/mol
Research indicates that this compound may exert its biological activity through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Antioxidant Activity : The presence of the dichlorophenyl moiety suggests potential antioxidant capabilities, helping to mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 42.30 µM against cancer cells . This suggests that our compound may also possess anticancer properties worth exploring.
Anti-inflammatory Effects
The compound's structure implies that it could modulate inflammatory responses. Compounds with similar structures have been reported to act as effective anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
- In Vitro Studies :
-
In Vivo Studies :
- Animal models have been used to assess the pharmacological effects of related compounds. These studies often measure changes in inflammatory markers and tumor growth inhibition.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 42.30 µM against cancer cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antioxidant | Potential reduction in oxidative stress |
Future Directions
Further research is necessary to fully elucidate the biological activity of This compound . Key areas for future investigation include:
- Mechanistic Studies : Detailed exploration of the molecular pathways affected by this compound.
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the need for new antimicrobial agents due to the rising resistance among pathogens. The compound has shown promising results against several Gram-positive bacteria and fungi.
Antimicrobial Activity
- Pathogens Tested : The compound was evaluated against multidrug-resistant strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris.
- Methodology : The antimicrobial activity was assessed using the broth microdilution technique, following Clinical Laboratory Standard Institute guidelines. The results indicated that the compound exhibited structure-dependent activity against the tested pathogens .
Anticancer Potential
The anticancer properties of 2-(((3,5-Dichlorophenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione have also been investigated extensively.
In Vitro Studies
- Cell Lines Used : The compound was tested against various human cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program.
- Efficacy : It demonstrated significant growth inhibition rates, with mean GI50 values indicating its potential as an antitumor agent .
Chemical Characteristics
- Molecular Structure : The structure features a dichlorophenyl group which is critical for its biological activity.
- Purity and Stability : Typically, this compound is synthesized to a purity of around 95%, ensuring reliable results in experimental applications .
Data Summary
The following table summarizes key findings related to the applications of this compound:
| Application | Target Pathogens/Cells | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, Klebsiella pneumoniae, Candida auris | Broth microdilution | Structure-dependent antimicrobial activity |
| Anticancer | Various human cancer cell lines | NCI Developmental Therapeutics Program | Significant growth inhibition |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Impact : Chlorine atoms (electron-withdrawing) in the target compound may enhance binding to hydrophobic pockets in biological targets, while trifluoromethyl groups in NU-9 improve pharmacokinetics .
- Application Divergence : Despite structural similarities, dichlorophenyl derivatives exhibit divergent applications—agrochemical () vs. therapeutic ()—underscoring the role of auxiliary substituents in defining bioactivity.
- Physicochemical Trends: The hydroxypropylamino group in Compound 3966 reduces logP compared to isobutyl, suggesting tunable solubility for drug design .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(((3,5-Dichlorophenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via a condensation reaction between 3,5-dichloroaniline and 5-(2-methylpropyl)cyclohexane-1,3-dione under acidic or catalytic conditions. Key steps include:
- Catalyst Selection : Use p-toluenesulfonic acid (PTSA) or acetic acid as catalysts to facilitate imine formation .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to drive the reaction while avoiding thermal decomposition.
- Purification : Recrystallization from methanol or ethanol improves purity. Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 aniline-to-dione) and solvent polarity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- Spectroscopy : Use - and -NMR to confirm the imine linkage and substituent positions. IR spectroscopy verifies carbonyl (C=O) and N–H stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions (if single crystals are obtainable) .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses melting points and thermal stability.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) calculations .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Compare results with structurally similar compounds to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies often arise from experimental variables. To address this:
- Standardize Assays : Use identical cell lines, culture conditions, and endpoint measurements (e.g., ATP-based viability vs. apoptosis markers).
- Control for Solubility : Ensure the compound is dissolved in DMSO (<0.1% final concentration) to avoid solvent toxicity artifacts.
- Validate Targets : Employ molecular docking or surface plasmon resonance (SPR) to confirm binding affinity to proposed targets (e.g., kinases, DNA) .
Q. What strategies are effective for studying the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab) : Measure octanol-water partition coefficients (log P) and hydrolysis rates under varied pH/temperature.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using -labeled compound tracking.
- Phase 3 (Ecotoxicology) : Conduct acute/chronic toxicity tests on Daphnia magna and algae (OECD guidelines). Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) tools.
Q. How can computational methods enhance understanding of its reaction mechanisms and regioselectivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to explain regioselectivity in substitution reactions (e.g., Cl vs. F substitution on the aromatic ring) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates).
- In Silico Metabolism Prediction : Use software like GLORY or MetaSite to identify potential cytochrome P450-mediated metabolites .
Q. What experimental design principles apply to optimizing its enantiomeric purity for chiral studies?
Methodological Answer:
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during imine formation .
- Circular Dichroism (CD) : Verify enantiomeric excess (ee) and correlate with biological activity differences.
Q. How should researchers address stability challenges during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
